![molecular formula C16H16N2O4 B2508329 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946247-44-5](/img/structure/B2508329.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
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Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.314. The purity is usually 95%.
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Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzo[d][1,3]dioxole moiety with a tetrahydrobenzo[c]isoxazole unit. The molecular formula is C18H20N2O3, and its molecular weight is approximately 316.36 g/mol. The presence of these functional groups is hypothesized to contribute to its biological activities.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cancer progression. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- EGFR Inhibition : Similar compounds have shown activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to decreased tumor growth and survival.
- Mitochondrial Pathway Modulation : The compound may influence mitochondrial apoptosis pathways by altering the expression of proteins such as Bax and Bcl-2, which are critical in regulating cell death.
Anticancer Efficacy
Research has demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxol-5-yl moiety exhibit significant anticancer properties. For example:
- Cytotoxicity Assays : In a study involving various cancer cell lines (HepG2, HCT116, MCF-7), compounds similar to this compound showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For instance:
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor survival .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Thiourea Derivatives : A series of thiourea derivatives incorporating benzo[d][1,3]dioxol moieties were synthesized and tested for cytotoxicity against cancer cell lines. Results indicated that many derivatives exhibited potent anticancer activity without significant toxicity to normal cells .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to EGFR and other targets implicated in cancer biology, providing a rational basis for their observed anticancer effects .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(8-10-5-6-13-14(7-10)21-9-20-13)17-16-11-3-1-2-4-12(11)18-22-16/h5-7H,1-4,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRKUHEAMWOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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